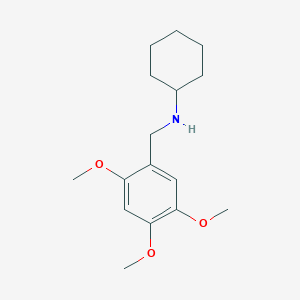

N-(4-Fluorobenzyl)-3-oxobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Structure Elucidation of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

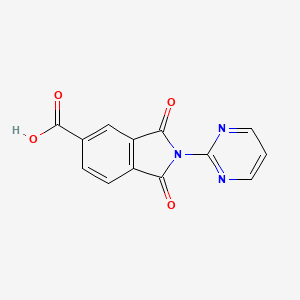

The paper titled "Structure elucidation of the designer drug N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide and the relevance of predicted (13) C NMR shifts - a case study" provides a comprehensive analysis of a new cannabimimetic designer drug. The study utilized nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to elucidate the structure of the compound, which features a highly substituted pyrazole skeleton. The researchers narrowed down the possible structures to a subset of pyrazoles and imidazoles through initial NMR analysis. They identified four substituents on the heterocyclic skeleton, including a proton, a 5-fluoropentyl group, a 4-fluorophenyl substituent, and a carbamoyl group with a methyl residue. The use of Internet shift prediction programs was crucial for the prediction of (13) C shift values, which allowed for an efficient and unambiguous determination of the compound's structure. The identified compound is a homologue of AZ-037, which is available from Internet suppliers .

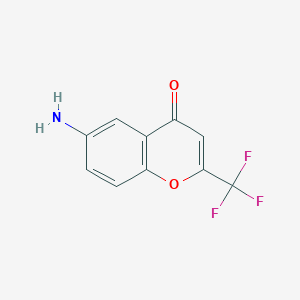

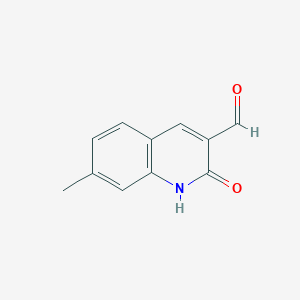

Fluorescence Properties of 4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole Derivatives

The study "Characterization of the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives of some primary and secondary sympathomimetic amines" explores the fluorescence properties of derivatives synthesized using 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F). This fluorogenic reagent was used to derivatize methamphetamine and its metabolites for detection by laser-induced fluorescence. The study observed that the fluorescence intensities of the secondary amine derivatives were high and comparable in chloroform, but extremely low in acetic acid. The absorption and fluorescence spectra were analyzed in various solvents, noting bathochromic shifts and changes in molar absorptivity with solvent polarity. The fluorescence intensities were not sensitive to pH changes within the 2-9 range, except for methamphetamine and p-methoxyamphetamine, which showed a significant decrease in intensity at pH levels above 9 .

Synthesis Analysis

The synthesis of the compounds in both studies involved complex organic reactions. In the first study, the synthesis process was not detailed, but the structure elucidation suggests a multi-step synthesis involving the formation of a pyrazole ring and subsequent functionalization with various substituents . The second study involved the derivatization of methamphetamine and its metabolites using NBD-F, which likely involved the formation of a fluorescent derivative through a nucleophilic substitution reaction .

Molecular Structure Analysis

The molecular structure of the designer drug in the first study was determined using advanced NMR techniques, including (1) H,(13) C HMBC, and comparison of predicted and observed (13) C chemical shifts. The structure features a pyrazole ring with multiple substituents, including a 5-fluoropentyl group and a 4-fluorophenyl substituent . In the second study, the molecular structure of the NBD-F derivatives was not explicitly detailed, but the fluorescence properties suggest a conjugated system that allows for efficient energy absorption and emission .

Chemical Reactions Analysis

The chemical reactions involved in the first study are not explicitly described, but the structure elucidation implies reactions for the formation of the pyrazole ring and its functionalization. The second study involved the reaction of primary and secondary amines with NBD-F to form fluorescent derivatives, which is indicative of a nucleophilic aromatic substitution reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds were explored through their spectroscopic characteristics. The first study focused on the NMR spectroscopic properties to elucidate the structure . The second study examined the fluorescence properties, noting how solvent polarity and pH affect the fluorescence intensity and emission wavelengths of the NBD-F derivatives .

Applications De Recherche Scientifique

Identification in Psychoactive Substances

N-(4-Fluorobenzyl)-3-oxobutanamide derivatives, such as ADB-FUBINACA and AB-FUBINACA, have been identified in illegal psychoactive substances. These compounds are notable for their high affinity for cannabinoid CB1 and CB2 receptors. They were detected using various techniques like liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy (Qian et al., 2015), (Uchiyama et al., 2012).

Application in Radioligand Imaging

A compound with a structural similarity to N-(4-Fluorobenzyl)-3-oxobutanamide, 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether (fluoroproxyfan), has been developed as a potential histamine H3 receptor ligand for clinical PET studies (Iwata et al., 2000).

Metabolic Investigation in Illicit Drugs

N-(4-Fluorobenzyl)-3-oxobutanamide derivatives have been studied for their metabolism by human liver microsomes. The study focused on understanding the metabolism reactions of these substances, which can provide insights for drug development and detection in forensic applications (Takayama et al., 2014).

Investigation in Antimicrobial Activities

Compounds with the 4-fluorobenzyl group have been investigated for their antimicrobial activities. Such studies help in understanding the potential of these compounds in developing new antimicrobial agents (Elmas et al., 2018), (Kumar et al., 2016).

Potential in Organic Solar Cells

Benzyl and fluorinated benzyl side chains, similar to the 4-fluorobenzyl group in N-(4-Fluorobenzyl)-3-oxobutanamide, have been used in non-fullerene acceptors in polymer-based organic solar cells. Such research contributes to the advancement of solar energy technology (Nazari et al., 2018).

Neuroprotective Drug Development

Compounds structurally similar to N-(4-Fluorobenzyl)-3-oxobutanamide have been studied for their potential as neuroprotective drugs. This research is crucial for developing treatments for neurological conditions (Iwamoto & Kita, 2006).

Propriétés

IUPAC Name |

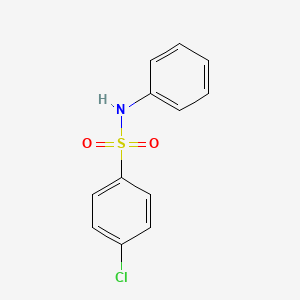

N-[(4-fluorophenyl)methyl]-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWOJMGFAXNTEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354891 |

Source

|

| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorobenzyl)-3-oxobutanamide | |

CAS RN |

116475-94-6 |

Source

|

| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)